molecular formula C20H21N3OS2 B2862460 4-amino-3-(2,5-dimethylphenyl)-N-(4-methylbenzyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide CAS No. 946214-20-6

4-amino-3-(2,5-dimethylphenyl)-N-(4-methylbenzyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide

Cat. No. B2862460
CAS RN: 946214-20-6
M. Wt: 383.53
InChI Key: ZWMTWGSVWVMMSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-3-(2,5-dimethylphenyl)-N-(4-methylbenzyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H21N3OS2 and its molecular weight is 383.53. The purity is usually 95%.
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Scientific Research Applications

Chiral Building Blocks for Drug Synthesis

This compound can serve as a precursor for chiral building blocks, which are crucial in the synthesis of enantiomerically pure drugs. The importance of chiral purity in pharmaceuticals is paramount, as different enantiomers of a drug can have different biological activities. For instance, one enantiomer may be therapeutic, while the other could be harmful. Utilizing green chemistry approaches, such as using Saccharomyces cerevisiae as a biocatalyst and natural deep eutectic solvents (NADES), researchers can prepare chiral alcohols like (S)-1-(3-methylphenyl)ethanol, which are essential for drug synthesis .

Asymmetric Reduction in Green Chemistry

The compound is involved in the asymmetric reduction of ketones to produce chiral alcohols. This process is a key step in producing enantiomerically pure substances for the pharmaceutical industry. The use of Saccharomyces cerevisiae and NADES represents a sustainable and eco-friendly method, reducing the environmental impact of chemical synthesis .

Development of Eco-Friendly Procedures

The research on this compound contributes to the development of eco-friendly procedures on an industrial scale. Parameters such as pre-treatment of biocatalysts and recyclation of solvent have been tested, showing potential for scale-up. This aligns with the increasing demand for sustainable practices in the chemical and pharmaceutical industries .

Enantioselective Reductions

The compound’s derivatives have been used in enantioselective reductions, a process that produces one enantiomer preferentially over the other. This is particularly important for the production of drugs, as enantiomeric purity is a regulatory requirement. The highest enantioselectivity was observed for the bioconversion of a related compound, 1-(3,4-dimethylphenyl)ethanone, in a specific NADES, which could be a step towards implementing this method on an industrial scale .

Biocatalytic Processes

Biocatalysis using yeast and other microorganisms is a growing field in green chemistry. The compound can be used in the optimization of biocatalytic processes, which are more environmentally friendly compared to traditional chemical catalysis. This includes improving conversion rates and enantioselectivity, which are critical for the production of high-quality pharmaceuticals .

Pharmaceutical Industry Applications

Finally, the compound and its derivatives are valuable in the pharmaceutical industry for the synthesis of various drugs. The ability to create enantiomerically pure compounds is essential for the development of safe and effective medications. The research into this compound’s applications could lead to advancements in the synthesis of new pharmaceuticals with improved efficacy and reduced side effects .

properties

IUPAC Name

4-amino-3-(2,5-dimethylphenyl)-N-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS2/c1-12-5-8-15(9-6-12)11-22-19(24)17-18(21)23(20(25)26-17)16-10-13(2)4-7-14(16)3/h4-10H,11,21H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMTWGSVWVMMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(N(C(=S)S2)C3=C(C=CC(=C3)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-3-(2,5-dimethylphenyl)-N-(4-methylbenzyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide

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